![molecular formula C17H14ClNO B3888426 2-(3-Chloro-allyl)-3-methyl-benzo[f]quinolin-1-ol](/img/structure/B3888426.png)
2-(3-Chloro-allyl)-3-methyl-benzo[f]quinolin-1-ol
概要
説明
2-(3-Chloro-allyl)-3-methyl-benzo[f]quinolin-1-ol is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with a 3-chloro-allyl group and a methyl group, making it a unique structure with potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-allyl)-3-methyl-benzo[f]quinolin-1-ol can be achieved through several methods. One common approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. For instance, starting from 2-bromo-3-methylquinoline, a nucleophilic substitution reaction with 3-chloroallyl alcohol under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
2-(3-Chloro-allyl)-3-methyl-benzo[f]quinolin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
科学的研究の応用
2-(3-Chloro-allyl)-3-methyl-benzo[f]quinolin-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives can be used in biological assays to investigate their effects on cellular processes.
Medicine: Quinoline derivatives are known for their potential as antimalarial, antibacterial, and anticancer agents. This compound could be explored for similar therapeutic applications.
作用機序
The mechanism of action of 2-(3-Chloro-allyl)-3-methyl-benzo[f]quinolin-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to its antibacterial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Hydroxyquinoline: A derivative with a hydroxyl group at the 2-position.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.
Uniqueness
2-(3-Chloro-allyl)-3-methyl-benzo[f]quinolin-1-ol is unique due to the presence of both a 3-chloro-allyl group and a methyl group on the quinoline core. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for research and development .
特性
IUPAC Name |
2-[(E)-3-chloroprop-2-enyl]-3-methyl-4H-benzo[f]quinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-11-13(7-4-10-18)17(20)16-14-6-3-2-5-12(14)8-9-15(16)19-11/h2-6,8-10H,7H2,1H3,(H,19,20)/b10-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQATCZVKBMHDG-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC3=CC=CC=C32)CC=CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(N1)C=CC3=CC=CC=C32)C/C=C/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331769 | |
| Record name | 2-[(E)-3-chloroprop-2-enyl]-3-methyl-4H-benzo[f]quinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642479 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
94674-84-7 | |
| Record name | 2-[(E)-3-chloroprop-2-enyl]-3-methyl-4H-benzo[f]quinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3888348.png)
![3-(Ethylsulfanyl)-6-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B3888355.png)
![3-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzaldehyde thiosemicarbazone](/img/structure/B3888358.png)
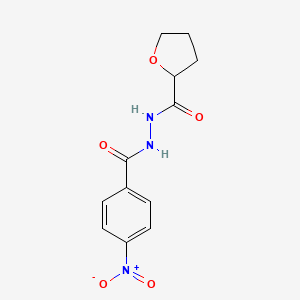
![methyl (2S,4R)-4-({[4,5-dimethyl-2-(1H-pyrrol-1-yl)-3-thienyl]carbonyl}amino)-1-methylpyrrolidine-2-carboxylate](/img/structure/B3888375.png)
![(Z)-[Amino(4-methoxyphenyl)methylidene]amino 2-chlorobenzoate](/img/structure/B3888391.png)
![3-chloro-N-{3-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B3888394.png)
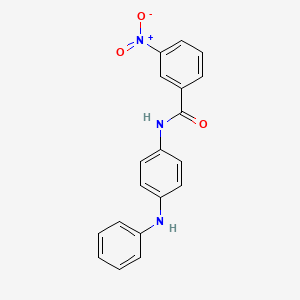
![2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B3888409.png)
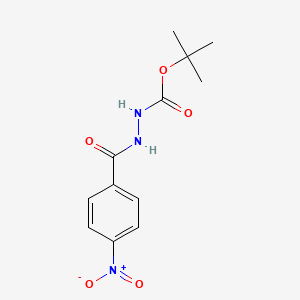
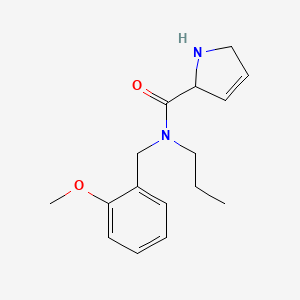
![2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[(E)-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylideneamino]acetamide](/img/structure/B3888421.png)
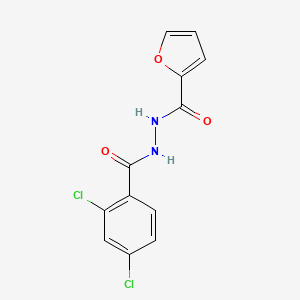
![5,5'-[(4-methylphenyl)methylene]bis(6-hydroxy-2-methyl-4(3H)-pyrimidinone)](/img/structure/B3888439.png)
